4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxyphenylsulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4-methoxybenzyl chloride with benzoic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-(((4-formylphenyl)sulfonyl)methyl)benzoic acid, while reduction of the sulfonyl group may produce 4-(((4-methoxyphenyl)thio)methyl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzoic acid: A simpler benzoic acid derivative with a methyl group instead of a methoxyphenylsulfonylmethyl group.
4-(4-Methylphenoxy)benzoic acid: Another benzoic acid derivative with a phenoxy group.
Uniqueness
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid is unique due to the presence of both a methoxy group and a sulfonylmethyl group, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications .
Eigenschaften
CAS-Nummer |
110046-37-2 |
---|---|
Molekularformel |
C15H14O5S |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)sulfonylmethyl]benzoic acid |
InChI |
InChI=1S/C15H14O5S/c1-20-13-6-8-14(9-7-13)21(18,19)10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
HKNUEQMMFNDGOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.